molecular formula C23H20N2O B5808337 N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide

Cat. No.: B5808337
M. Wt: 340.4 g/mol
InChI Key: GYEGDDXJVFNDOP-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]biphenyl-4-carboxamide, also known in research contexts as CA224, is a nonplanar analogue of the natural product fascaplysin. This compound is a significant synthetic molecule for biochemical and cancer research due to its dual-mechanism of action. It functions as a specific inhibitor of cyclin-dependent kinase 4 (Cdk4)-cyclin D1 in vitro, leading to a cell cycle arrest at the G0/G1 phase . Concurrently, it inhibits tubulin polymerization, which disrupts microtubule formation and causes a subsequent G2/M phase cell cycle block . In preclinical studies, treatment with this compound has been shown to upregulate key tumor suppressor proteins such as p53, p21, and p27, while downregulating cyclin B1 and Cdk1 . It selectively induces apoptosis in transformed cells and reduces colony formation efficiency in a dose-dependent manner . The compound has demonstrated promising in vivo efficacy in human xenograft models derived from HCT-116 and NCI-H460 cells, showing significant antitumor activity at a dose as low as one-tenth of the maximum tolerated dose (MTD), indicating an excellent therapeutic window for further investigative studies . With a molecular formula of C 24 H 22 N 2 O and a molecular weight of 354.45 g/mol, it is supplied for research purposes . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-15-14-20-16-25-22-9-5-4-8-21(20)22/h1-13,16,25H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEGDDXJVFNDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide typically involves the coupling of tryptamine with biphenyl-4-carboxylic acid. One common method for this synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the biphenyl carboxamide group can interact with other protein targets. These interactions can modulate various signaling pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-(2-(1H-indol-3-yl)ethyl) carboxamides and sulfonamides. Below, key analogs are compared based on structural features, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituent(s) on Aromatic Ring Molecular Weight Melting Point (°C) Key Features/Activity References
N-[2-(1H-Indol-3-yl)ethyl]biphenyl-4-carboxamide Biphenyl-4-carboxamide 342.41 Not reported Parent compound; scaffold for SAR
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide (15) 4-Methylphenyl 308.38 126.8–128.2 Enhanced lipophilicity
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) 4-Chlorophenyl 328.80 150.6–152.0 Electron-withdrawing group; higher melting point
N-(2-(1H-Indol-3-yl)ethyl)-2-naphthamide (19) 2-Naphthyl 334.40 193.2–195.0 Extended aromatic system; rigid structure
N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-carboxamide (1) Thiazole-acetyl 313.36 Not reported Heterocyclic moiety; marine algaecide activity
N-{2-[5-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chlorobenzenesulfonamide (4h) Bromo, pentynyl, sulfonamide 551.83 Not reported Sulfonamide linker; antibacterial resistance modulation

Key Observations :

  • Electron-withdrawing groups (e.g., chloro) elevate melting points due to stronger intermolecular forces .
  • Heterocyclic substitutions (e.g., thiazole in ) introduce unique bioactivity profiles, such as algaecidal effects.
  • Sulfonamide analogs (e.g., compound 4h ) differ in binding modes compared to carboxamides, impacting target selectivity.
Physicochemical and Pharmacokinetic Properties
  • Solubility : Biphenyl-4-carboxamide derivatives generally exhibit low aqueous solubility due to aromatic stacking, whereas methyl or methoxy substituents marginally improve solubility via reduced crystallinity .
  • Metabolic Stability : The amide bond in this compound is resistant to hydrolysis compared to ester-containing analogs, as evidenced by stability studies in hepatic microsomes .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide is a synthetic organic compound known for its significant biological activities. Its unique structure, which includes an indole moiety linked to a biphenyl group via an ethyl chain and a carboxamide functional group, positions it as a promising candidate in medicinal chemistry, particularly in anticancer research.

  • Molecular Formula : C₁₈H₁₈N₂O
  • Molecular Weight : Approximately 356.42 g/mol

This compound's structural features contribute to its pharmacological properties, making it an interesting subject for further study.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Cell Cycle Interference : The compound has been shown to inhibit cancer cell proliferation by interfering with the cell cycle at both the G0/G1 and G2/M phases. This suggests a potential role in blocking tumor growth by disrupting normal cell division processes .
  • Enzyme Inhibition : It acts as an inhibitor of dihydroorotate dehydrogenase, which is significant in the context of certain diseases, including cancer and autoimmune disorders.
  • Induction of Apoptosis : The compound selectively induces apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Study Biological Activity Findings
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
Cell Cycle RegulationBlocks growth at G0/G1 and G2/M phases
Enzyme InteractionInhibits tubulin polymerization; enhances depolymerization

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • In Vivo Studies : In SCID mouse models, this compound demonstrated significant antitumor activity against human tumors derived from HCT116 and NCI-H460 cell lines, achieving efficacy at doses significantly lower than the maximum tolerated dose (MTD) .
  • Mechanistic Insights : Western blot analyses revealed that treatment with this compound led to the upregulation of p53, p21, and p27 proteins while downregulating cyclin B1 and Cdk1, indicating a robust mechanism for inducing cell cycle arrest and apoptosis .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity and purity of N-[2-(1H-indol-3-yl)ethyl]biphenyl-4-carboxamide?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic methods:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for verifying hydrogen and carbon environments, particularly the biphenyl and indole moieties.
  • Infrared Spectroscopy (IR): To identify functional groups like amide bonds (C=O stretch ~1650 cm⁻¹) and indole N-H stretches.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): For purity assessment under standardized conditions (e.g., C18 column, gradient elution).
    These techniques align with characterization protocols for structurally related indole derivatives .

Q. What synthetic strategies are effective for constructing the biphenyl-indole scaffold in this compound?

  • Methodological Answer: Key steps include:
  • Suzuki-Miyaura Coupling: For biphenyl formation using aryl halides and boronic acids under palladium catalysis.
  • Amide Bond Formation: Coupling the biphenyl-carboxylic acid derivative with 2-(1H-indol-3-yl)ethylamine via carbodiimide reagents (e.g., EDC/HOBt).
  • Protecting Group Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect reactive indole nitrogen during synthesis.
    Similar strategies are employed in the synthesis of analogous indole-carboxamide derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer:
  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in aqueous buffers. Pre-solubilization in DMSO followed by dilution into assay buffers is common.
  • Stability: Stable under inert atmospheres at −20°C. Monitor degradation via HPLC under oxidative or hydrolytic conditions (e.g., pH 7.4 buffer at 37°C for 48 hours).
    Stability data for related compounds suggest sensitivity to light and humidity, necessitating storage in amber vials .

Advanced Research Questions

Q. How can researchers investigate the selective cytotoxicity of this compound against cancer cell lines while sparing normal cells?

  • Methodological Answer:
  • Cell Viability Assays: Compare IC50 values across cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cell lines using MTT or ATP-based assays.
  • Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Target Identification: Use siRNA knockdown or CRISPR-Cas9 to validate involvement of suspected targets (e.g., Bcl-2 family proteins).
    Selective cytotoxicity in indole derivatives is often linked to differential expression of apoptotic pathways in cancer cells .

Q. What biophysical methods are suitable for studying target engagement and binding kinetics?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): To measure real-time binding affinity (KD) and kinetics (kon/koff) with immobilized protein targets.
  • Isothermal Titration Calorimetry (ITC): For thermodynamic profiling (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular Docking: Preliminary in silico screening (e.g., AutoDock Vina) to predict binding modes, followed by validation via mutagenesis.
    These methods are standard for studying indole-carboxamide interactions with biological targets .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare experimental conditions (e.g., cell line origins, assay protocols, compound purity) across studies.
  • Dose-Response Reproducibility: Replicate studies using standardized protocols (e.g., ATCC-certified cell lines, controlled DMSO concentrations).
  • Off-Target Profiling: Use broad-spect kinase or GPCR panels to identify non-specific interactions that may explain variability.
    Discrepancies often arise from differences in cell culture conditions or assay endpoints .

Q. What strategies optimize bioavailability and pharmacokinetic properties for in vivo studies?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • Formulation Optimization: Use nanoemulsions or liposomes to enhance aqueous solubility.
  • Pharmacokinetic Screening: Conduct ADME assays (e.g., hepatic microsome stability, plasma protein binding) early in development.
    Structural analogs show improved bioavailability via piperazine or polyethylene glycol (PEG) modifications .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

  • Methodological Answer:
  • Systematic Substituent Variation: Modify the biphenyl ring (e.g., electron-withdrawing groups) or indole ethyl chain (e.g., alkylation).
  • Biological Testing: Screen analogs against primary and secondary targets to identify critical functional groups.
  • Computational Modeling: Use QSAR models to predict activity cliffs and guide synthesis.
    SAR studies on related compounds highlight the importance of halogen substituents for potency .

Q. What in silico approaches predict off-target interactions or toxicity?

  • Methodological Answer:
  • Phylogenetic Analysis: Compare target homology across species to anticipate cross-reactivity.
  • ToxCast Profiling: Utilize EPA/NCATS databases to predict hepatotoxicity or cardiotoxicity.
  • Machine Learning Models: Train classifiers on ChEMBL data to flag high-risk structural motifs.
    Indole derivatives often require screening for cytochrome P450 inhibition to avoid drug-drug interactions .

Q. How are synthesis intermediates validated to ensure reproducibility?

  • Methodological Answer:
  • Stepwise Characterization: Validate each intermediate via NMR and MS before proceeding.
  • Orthogonal Protection: Use distinct protecting groups (e.g., Boc for amines, Trt for thiols) to prevent side reactions.
  • Purity Thresholds: Require ≥95% purity (HPLC) for intermediates to minimize cumulative impurities.
    Protocols for related compounds emphasize rigorous intermediate quality control .

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